N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
Description
This compound is a structurally complex molecule featuring:
- A triazolo[4,5-d]pyrimidin-7-one core, which is a heterocyclic scaffold known for its role in kinase inhibition and nucleic acid mimicry.
- A tetrahydrofuran (THF) ring with a 3-hydroxy group and a bis(4-methoxyphenyl)(phenyl)methoxy (DMT-protected) methyl substituent at the 5-position. This moiety enhances lipophilicity and may protect reactive hydroxyl groups during synthesis .
- An isobutyramide group at the 5-position of the triazolo-pyrimidine, which influences solubility and target binding through steric and electronic effects.
Properties
Molecular Formula |
C34H36N6O7 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
N-[3-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C34H36N6O7/c1-20(2)30(42)36-33-35-29-28(31(43)37-33)38-39-40(29)32-27(41)18-26(47-32)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-27,32,41H,18-19H2,1-4H3,(H2,35,36,37,42,43)/t26-,27+,32+/m0/s1 |
InChI Key |
KBZFIEVFXMAWCM-PYYUSEHKSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Protected Sugar Moiety
- Starting Material: The sugar backbone is derived from a tetrahydrofuran precursor with pre-defined stereochemistry.
- Protecting Group Installation: The bis(4-methoxyphenyl)(phenyl)methoxy (commonly abbreviated as DMT) group is introduced via reaction with the corresponding trityl chloride derivative under basic conditions, selectively protecting the 5'-hydroxyl group.
- Hydroxyl Functionalization: The 3-hydroxyl group remains free for subsequent coupling.
Preparation of the Triazolopyrimidine Base
- The heterocyclic base is synthesized through cyclization reactions involving hydrazine derivatives and pyrimidine precursors, forming the triazolo ring fused to the pyrimidine.
- Oxidation steps introduce the 7-oxo functionality.
- The base is functionalized at the 5-position to enable nucleoside coupling.
Glycosylation (Coupling Sugar and Base)
- The protected sugar and heterocyclic base are coupled via glycosidic bond formation.
- This step is typically catalyzed by Lewis acids (e.g., trimethylsilyl triflate) or promoted by activating agents under anhydrous conditions.
- Stereochemical control is critical to achieve the desired β- or α-anomer; here, the (2R,3R,5S) configuration is preserved.
Amide Bond Formation
- The free amine or reactive position on the heterocyclic base is coupled with isobutyric acid or its activated derivative (e.g., acid chloride or anhydride).
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or HATU are employed to facilitate amide bond formation.
- Reaction conditions are optimized to prevent racemization and side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sugar protection | bis(4-methoxyphenyl)(phenyl)methoxy chloride, base (pyridine) | Selective 5'-OH protection, mild conditions |
| Base synthesis | Hydrazine derivatives, pyrimidine precursors, oxidation agents | Multi-step, requires purification at each stage |
| Glycosylation | Lewis acid catalyst (e.g., TMSOTf), anhydrous solvent (CH2Cl2) | Temperature control critical (-20 to 0 °C) |
| Amide coupling | Isobutyric acid derivative, EDC/HOBt or HATU, base (DIPEA) | Room temperature, inert atmosphere preferred |
Analytical Techniques for Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm stereochemistry and purity after each synthetic step.
- Mass Spectrometry (MS): Confirms molecular weight and presence of protecting groups.
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.
- X-ray Crystallography: Occasionally employed to confirm stereochemistry of intermediates or final compound.
Research Findings and Challenges
- The stereochemical complexity demands rigorous control of reaction parameters to avoid epimerization.
- Protecting group strategies such as the bis(4-methoxyphenyl)(phenyl)methoxy group are chosen for their stability and ease of removal.
- Glycosylation yields are sensitive to solvent and catalyst choice; optimization improves overall synthetic efficiency.
- Amide coupling with isobutyric acid derivatives requires mild conditions to preserve the sensitive triazolopyrimidine core.
Summary Table of Key Synthetic Features
Chemical Reactions Analysis
N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and functional groups, which could interact with specific molecular targets in the body. Additionally, it may have industrial applications in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets and pathways in the body. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with several analogues, differing primarily in substituents and protective groups. Key comparisons include:
Spectroscopic and Analytical Comparisons
- NMR Analysis :
- The target compound’s THF and triazolo-pyrimidine protons would exhibit distinct δ values compared to analogues. For example, the 3-hydroxy group in the THF ring (δ ~4.3–4.5 ppm) contrasts with TBS-protected hydroxyls (δ ~1.0 ppm for TBS methyl groups) .
- The isobutyramide methyl groups (δ ~1.1–1.3 ppm) differ from benzamide aromatic protons (δ ~7.5–8.0 ppm) in compound 38 .
- Mass Spectrometry :
Bioactivity and Functional Comparisons
- Binding Affinity :
- The triazolo-pyrimidine core is conserved across analogues, suggesting shared interactions with ATP-binding pockets in kinases or nucleic acid polymerases. However, substituents modulate selectivity:
- The isobutyramide group may reduce off-target effects compared to bulkier benzamide (compound 38) or acrylamide (compound 3d) groups .
- Metabolic Stability :
Research Findings and Implications
- Synthetic Feasibility : The DMT-protection strategy (evidenced in compound 38’s synthesis) ensures high yields (~59%) and scalability, critical for preclinical development .
- Bioactivity Clustering : Molecular networking (cosine scores >0.8) would group the target compound with triazolo-pyrimidines, suggesting shared bioactivity profiles (e.g., kinase inhibition) .
- Limitations : Unlike compound 3d, the target compound lacks explicit bioactivity data in the evidence. Hypotheses are drawn from structural parallels.
Biological Activity
N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a triazolopyrimidine moiety and a hydroxytetrahydrofuran unit. Its molecular formula is , with a molecular weight of approximately 478.55 g/mol. The presence of multiple aromatic rings and functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, the triazolopyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that related compounds reduced the viability of prostate cancer cell lines (PC-3 and DU145) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolopyrimidine derivative | PC-3 | 2.226 ± 0.28 |
| Triazolopyrimidine derivative | DU145 | 1.67 ± 0.18 |
These findings suggest that N-(3-((2R,3R,5S)-...) could exhibit similar anticancer effects due to its structural similarity to known active compounds.
The proposed mechanism of action for triazolopyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specifically, these compounds may interfere with kinase signaling pathways or DNA synthesis processes. Further research is required to elucidate the exact biochemical pathways influenced by N-(3-((2R,3R,5S)-...).
Case Studies
- In Vitro Studies : A study conducted on related pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models. The derivatives were administered at varying doses to assess their impact on tumor size and cellular apoptosis markers.
- In Vivo Efficacy : Animal models treated with triazolopyrimidine derivatives demonstrated reduced tumor burden and increased survival rates compared to control groups. These findings underscore the potential of this compound class for therapeutic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
